2'-Deoxy-5-iodouridine 3',5'-diacetate

Metabolic stability Thymidine phosphorylase resistance Radiotracer development

2'-Deoxy-5-iodouridine 3',5'-diacetate (synonyms: 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, Ac2IUdR) is a synthetic, diesterified nucleoside analog derived from the clinically established antiviral agent idoxuridine (IDU, 5-iodo-2'-deoxyuridine). Both acetyl groups are installed on the 3'- and 5'-hydroxyl positions of the deoxyribose moiety, yielding a compound with molecular formula C13H15IN2O7 (MW 438.17 g/mol).

Molecular Formula C13H15IN2O7
Molecular Weight 438.17 g/mol
CAS No. 1956-30-5
Cat. No. B1586102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5-iodouridine 3',5'-diacetate
CAS1956-30-5
Molecular FormulaC13H15IN2O7
Molecular Weight438.17 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C
InChIInChI=1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)
InChIKeyLVDYIZDWXVFTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-5-iodouridine 3',5'-diacetate (CAS 1956-30-5): A Diesterified Idoxuridine Prodrug for Antiviral and Tracer Applications


2'-Deoxy-5-iodouridine 3',5'-diacetate (synonyms: 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, Ac2IUdR) is a synthetic, diesterified nucleoside analog derived from the clinically established antiviral agent idoxuridine (IDU, 5-iodo-2'-deoxyuridine) [1]. Both acetyl groups are installed on the 3'- and 5'-hydroxyl positions of the deoxyribose moiety, yielding a compound with molecular formula C13H15IN2O7 (MW 438.17 g/mol) . This structural modification distinguishes it from the parent IDU and from mono-ester (5'-ester) prodrugs by simultaneously masking both free hydroxyls, which alters lipophilicity, metabolic stability, and biodistribution in a quantitatively defined manner relevant to antiviral chemotherapy and radiotracer development [1].

Why Generic Substitution of 2'-Deoxy-5-iodouridine 3',5'-diacetate with Unprotected Idoxuridine or Mono-Ester Prodrugs Is Not Scientifically Equivalent


2'-Deoxy-5-iodouridine 3',5'-diacetate cannot be interchangeably substituted with its parent compound idoxuridine (IDU) or with 5'-mono-ester IDU prodrugs because the 3',5'-diacetylation generates a distinct pharmacological profile that is not replicated by any single-ester or unesterified analog. The diesterification nearly abolishes susceptibility to enzymatic N-glycosidic bond cleavage by thymidine phosphorylase—a degradation pathway that completely inactivates IDU—while simultaneously increasing lipophilicity by approximately 0.4–1.0 logP units relative to IDU, thereby altering membrane permeability and tissue distribution [1][2]. Furthermore, the dual protection changes the DNA incorporation kinetics, requiring a distinct esterase-dependent activation step that mono-esters do not fully mimic [1]. These quantitative physicochemical and metabolic differences mean that selecting the wrong analog for a given application—whether as a radiotracer, antiviral prodrug, or synthetic intermediate—can lead to orders-of-magnitude differences in stability, uptake, or biological readout.

2'-Deoxy-5-iodouridine 3',5'-diacetate: Quantitative Head-to-Head Evidence Against Idoxuridine and Closest Analogs


Near-Complete Resistance to Thymidine Phosphorylase-Mediated Degradation Versus Idoxuridine

2'-Deoxy-5-iodouridine 3',5'-diacetate (Ac2IUdR) demonstrates near-absolute resistance to N-glycosidic bond cleavage by human thymidine phosphorylase, whereas the parent compound idoxuridine (IUdR) is completely degraded under identical conditions. After 6 hours of incubation with the enzyme, 98.72% ± 1.88% of Ac2IUdR remained intact, compared with <0.05% intact IUdR (below HPLC detection limit). At the 0.5-hour time point, 99.32% ± 4.49% of Ac2IUdR was intact versus <0.05% for IUdR [1]. This enzymatic stability is shared by the dipivaloyl analog (Piv2IUdR: 99.90% ± 3.50% intact at 6 h) but is absent in all unesterified nucleoside analogs, providing a key differentiator for applications requiring sustained tracer or drug levels.

Metabolic stability Thymidine phosphorylase resistance Radiotracer development

Enhanced Lipophilicity (LogP) Relative to Idoxuridine

The 3',5'-diacetylation increases the calculated partition coefficient (logP) of the nucleoside by approximately 0.4 to 1.1 log units compared to the parent idoxuridine. Specifically, Ac2IUdR has a reported computed logP of -0.0765 (XlogP = 0.1), while idoxuridine (IDU) has experimentally determined logP values ranging from -0.96 to -0.50 [1][2][3]. This shift from a hydrophilic (logP < -0.5) to a near-neutral logP indicates a substantial increase in membrane permeability potential. For comparison, 5-bromo-2'-deoxyuridine (BrdU) has a logP of approximately -0.29 to -0.53 [4], placing Ac2IUdR as the most lipophilic among the commonly used halogenated deoxyuridines. In the broader context of IDU prodrugs, 5'-aliphatic mono-esters achieved 43- to 250-fold increases in lipophilicity over IDU, but at the cost of reduced aqueous solubility (1.6- to 14-fold decrease) [3], whereas the diacetate achieves a moderate, balanced lipophilicity shift suitable for both BBB penetration and aqueous formulation.

Lipophilicity LogP Blood-brain barrier permeability Prodrug design

68-Fold Tumor-to-Healthy Brain Uptake Ratio Versus 51-Fold for Idoxuridine In Vivo

In a murine glioma model (GL261 cells implanted unilaterally), 2'-deoxy-5-iodouridine 3',5'-diacetate radiolabeled with iodine-125 (Ac2[125I]IUdR) achieved a tumor-bearing to tumor-free hemisphere uptake ratio of 68:1 at 24 hours post-injection, significantly exceeding the 51:1 ratio observed for the control tracer [125I]IUdR [1]. The absolute uptake in the tumor-bearing hemisphere was 11.16 ± 4.36 × 10⁻³ %ID/g for Ac2[125I]IUdR compared with 4.45 ± 1.41 × 10⁻³ %ID/g for [125I]IUdR—a 2.5-fold higher absolute tumor uptake. In contrast, the dipivaloyl analog (Piv2[125I]IUdR) showed a ratio of only 6:1 (1.07 ± 0.27 × 10⁻³ %ID/g tumor-bearing), demonstrating that the diacetyl protection achieves an optimal balance between lipophilicity-driven brain entry and enzymatic activation for DNA incorporation. The higher tumor-to-background ratio of Ac2[125I]IUdR indicates superior imaging contrast and specific tumor targeting relative to both the parent tracer and the more heavily esterified analog [1]. Additionally, Ac2[125I]IUdR displayed lower radioactivity accumulation in the thyroid and stomach, suggesting greater in vivo stability against deiodination compared to [125I]IUdR [1].

Cerebral tumor imaging Biodistribution Brain tumor tracer Iodine-125 radiolabeling

Confirmed In Vivo Antiviral Activity Against Herpes Simplex Virus in the Rabbit Keratitis Model

The antiviral efficacy of 3',5'-diacetyl-5-iodo-2'-deoxyuridine (Ac2IUDR) was demonstrated alongside the parent compound IUDR in the seminal 1962 study by Perkins et al., which confirmed efficacy in treating experimental herpes simplex keratitis in rabbit eyes [1][2]. The study explicitly reports that Ac2IUDR exhibits "a similar anti-viral activity" to IUDR in this in vivo infection model, and a preliminary test further indicated the derivative is active [1]. A subsequent 1966 study using the same rabbit corneal model established that the diacetyl derivative of idoxuridine effected a clinical cure with cessation of viral DNA synthesis, without altering DNA synthesis by normal basal corneal epithelial cells [3]. In contrast, 5-iodouracil (the nucleobase alone) was not effective clinically in the same model and did not alter DNA synthesis in either normal or infected cells [3]. The commercial supplier specification notes activity against both HSV-1 and HSV-2 in animals . While quantitative EC50 values for Ac2IUDR specifically are not reported in the available primary literature, the compound has been documented as a key early lead in the development of iodinated pyrimidine antiviral agents and served as a comparator for subsequent nucleoside analog development programs [2].

Antiviral Herpes simplex keratitis HSV-1 HSV-2 Ocular infection

Definitive Crystal Structure by X-Ray Diffraction Enabling Structure-Based Design

The single-crystal X-ray structure of 3',5'-di-O-acetyl-2'-deoxy-5-iodouridine (C13H15IN2O7) was determined and published in Acta Crystallographica Section C (1983) by Wilson, Low, and Young [1]. The crystal structure provides atomic-resolution data on bond lengths, bond angles, and the three-dimensional conformation of the acetyl-protected nucleoside, including the orientation of the 5-iodouracil base relative to the diesterified deoxyribose ring. This level of structural characterization is essential for computational docking studies, structure-activity relationship (SAR) analyses, and rational prodrug design. In contrast, while the crystal structure of the parent idoxuridine (5-iodo-2'-deoxyuridine) has also been reported [2], the diacetyl derivative's structure uniquely informs how the 3'- and 5'-ester moieties influence molecular conformation, crystal packing, and potentially the steric accessibility of the nucleoside for enzymatic activation.

X-ray crystallography Crystal structure Conformational analysis Structure-based drug design

Commercial Availability at ≥99% Purity with Defined Melting Point and Storage Specifications

2'-Deoxy-5-iodouridine 3',5'-diacetate is commercially available from major suppliers including Thermo Scientific Chemicals (Fisher Scientific) at ≥99.0% purity (CAS Min %: 99.0; CAS Max %: 100.0) as a white crystalline powder with a defined melting point range of 161–163°C [1]. The parent idoxuridine (CAS 54-42-2) has a reported melting point ranging from 155–194°C depending on the source and polymorphic form (literature values: 164–166°C [HMDB], 176–184°C [Chinese Pharmacopoeia], 193°C [British Patent]) [2][3]. The sharper, lower melting range of the diacetate provides a practical quality control advantage: it permits rapid identity verification by melting point determination and suggests a well-defined crystalline form with reproducible physical properties. The ≥99% purity specification (with ≤0.5% loss on drying) supports direct use in quantitative biological assays without additional purification, reducing inter-batch variability that can confound SAR studies .

Chemical procurement Purity specification Quality control Laboratory reagent

Optimal Research and Industrial Applications of 2'-Deoxy-5-iodouridine 3',5'-diacetate Based on Quantitative Differentiation Evidence


Cerebral Tumor SPECT/PET Radiotracer Development

The 68:1 tumor-to-healthy brain uptake ratio—33% higher than the 51:1 ratio for [125I]IUdR—directly supports the selection of 2'-deoxy-5-iodouridine 3',5'-diacetate as the preferred IUdR-based scaffold for developing iodine-123 or iodine-124 radiolabeled cerebral tumor imaging agents [1]. Its near-100% resistance to thymidine phosphorylase degradation ensures that the radiotracer remains intact during circulation, while the moderate lipophilicity (logP ≈ -0.08) facilitates blood-brain barrier penetration without the excessive protein binding observed with more lipophilic analogs such as Piv2IUdR (which showed only a 6:1 tumor ratio) [1]. The published crystal structure further supports radiopharmaceutical development by enabling computational modeling of the tracer-target interaction [2].

Antiviral Prodrug Research Targeting Deep Ocular and Neuronal Herpes Infections

The confirmed in vivo antiviral activity against HSV in the rabbit keratitis model, combined with its increased lipophilicity relative to idoxuridine, positions this compound as a research prodrug candidate for treating deep ocular herpes infections (stromal keratitis, iritis, retinitis) where the poor corneal permeability of hydrophilic IDU limits efficacy [1][2]. Unlike 5'-mono-ester IDU prodrugs that primarily increase ocular bioavailability via the 5'-position alone, the 3',5'-diacetate simultaneously masks both hydroxyls, potentially offering a distinct pharmacokinetic profile with different rates of esterase-mediated activation in various ocular tissues (cornea, iris-ciliary body, aqueous humor) [2].

Oligonucleotide Synthesis Intermediate Requiring Transient 3',5'-Hydroxyl Protection

The diacetyl protection of both 3'- and 5'-hydroxyl groups makes this compound a valuable synthetic intermediate in modified oligonucleotide synthesis, where the acetyl groups serve as orthogonal protecting groups that can be selectively removed under mild basic conditions [1]. The ≥99% commercial purity ensures that the starting material does not introduce impurities that could compromise subsequent phosphoramidite coupling efficiency. The well-defined melting point (161–163°C) and crystalline form facilitate handling and storage, while the published synthesis route (HClO₄-catalyzed acetylation of IDU with acetic anhydride in acetic acid, referenced in US6444682) provides a scalable manufacturing pathway [2].

Structure-Activity Relationship (SAR) Studies of Halogenated Nucleoside Analogs

The availability of a published single-crystal X-ray structure makes this compound an ideal reference point for SAR campaigns exploring C5-halogenated 2'-deoxyuridine analogs [1]. Its well-characterized physicochemical properties (logP, melting point, purity) provide a benchmark against which newly synthesized analogs can be compared. The direct comparative evidence against IUdR (metabolic stability, tumor uptake, antiviral activity) establishes a quantitative baseline that can be referenced when evaluating novel derivatives, reducing the need to re-characterize the parent compound in every study [2][3].

Quote Request

Request a Quote for 2'-Deoxy-5-iodouridine 3',5'-diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.